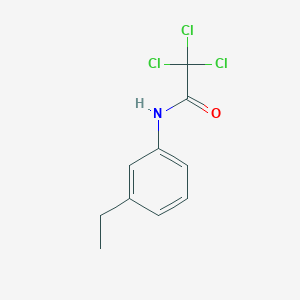

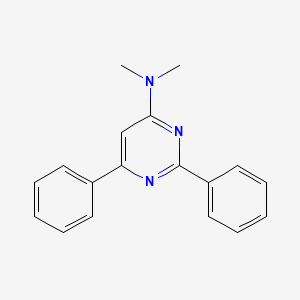

2,2,2-trichloro-N-(3-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-trichloro-N-(3-ethylphenyl)acetamide, commonly known as TCEP, is a chemical compound that belongs to the family of chlorinated flame retardants. It is widely used in various industries, including the production of plastics, textiles, and electronics, due to its excellent flame retardant properties. TCEP has been the subject of extensive scientific research due to its potential adverse effects on human health and the environment. In

Scientific Research Applications

TCEP has been the subject of extensive scientific research due to its potential adverse effects on human health and the environment. It has been shown to have toxic effects on aquatic organisms, and there is evidence that it can accumulate in the environment. TCEP has also been found in human breast milk and has been associated with developmental and reproductive toxicity in animal studies.

Mechanism of Action

TCEP acts as a flame retardant by releasing free radicals when exposed to high temperatures. These free radicals interfere with the combustion process and prevent the spread of fire. However, the release of free radicals can also lead to the formation of reactive oxygen species, which can cause oxidative stress and damage to cells.

Biochemical and Physiological Effects

TCEP has been shown to have toxic effects on the liver, kidneys, and reproductive system in animal studies. It has also been associated with developmental and reproductive toxicity, including reduced fertility and birth defects. TCEP has been found in human breast milk, indicating that it can be transferred from mother to child during breastfeeding.

Advantages and Limitations for Lab Experiments

TCEP is widely used as a flame retardant in various industries, making it readily available for use in lab experiments. However, its potential adverse effects on human health and the environment must be carefully considered when using it in research. Additionally, the release of free radicals during combustion can interfere with the results of certain experiments.

Future Directions

Future research on TCEP should focus on identifying safer alternatives for use as flame retardants. Additionally, more studies are needed to fully understand the potential adverse effects of TCEP on human health and the environment. Research should also focus on developing methods to reduce the release of free radicals during combustion to minimize the potential for oxidative stress and damage to cells. Finally, studies should be conducted to determine the extent of TCEP exposure in the general population and to identify potential sources of exposure.

Synthesis Methods

TCEP can be synthesized by reacting 3-ethylphenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride and triethylamine to obtain TCEP. The synthesis of TCEP is relatively simple and cost-effective, which has contributed to its widespread use in various industries.

properties

IUPAC Name |

2,2,2-trichloro-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO/c1-2-7-4-3-5-8(6-7)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWLJNAYNLWMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-N-(3-ethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)

![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)

![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)

![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)